4-Hydroxy-3,6-dimethylpyridin-2(1H)-one crystal structure analysis
4-Hydroxy-3,6-dimethylpyridin-2(1H)-one crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Pyridinone scaffolds are prevalent in numerous biologically active agents, making their precise structural elucidation a critical step in drug discovery and materials science.[1] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that combines theoretical principles with field-proven experimental methodologies. We will explore the synthesis, crystallization, and definitive structural characterization by single-crystal X-ray diffraction, supplemented by spectroscopic analysis. While a published crystal structure for the title compound is not available, this guide establishes a complete procedural workflow. To illustrate the expected outcomes and data interpretation, the crystallographic data of the closely related analogue, 4-Hydroxy-6-methylpyridin-2(1H)-one, will be presented as a case study.[2]
Introduction: The Significance of Pyridinone Scaffolds
Pyridin-2(1H)-one and its derivatives are privileged heterocyclic structures that form the core of many pharmaceutical agents.[1] Their importance is underscored by their role in compounds developed as inhibitors of critical enzymes, such as HIV reverse transcriptase.[2] The substituent groups on the pyridinone ring—in this case, a hydroxyl group at the 4-position and methyl groups at the 3- and 6-positions—profoundly influence the molecule's electronic properties, solubility, and, most importantly, its ability to form specific intermolecular interactions.
The three-dimensional arrangement of atoms in the solid state, known as the crystal structure, governs a molecule's physicochemical properties, including melting point, stability, and dissolution rate. For pharmaceutical development, a detailed understanding of the crystal structure is paramount for polymorphism screening, formulation design, and understanding drug-receptor interactions. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining this information, providing precise measurements of bond lengths, bond angles, and the packing of molecules in the crystal lattice.[3][4]
Physicochemical Properties of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one
A foundational understanding of the molecule's basic properties is essential before embarking on experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [5][6] |
| Molecular Weight | 139.15 g/mol | [5][6] |
| CAS Number | 4664-13-5 | [5][7] |
| Predicted Melting Point | 276.5 °C | [7] |
| Predicted Boiling Point | 307.4 ± 42.0 °C | [7] |
| Predicted Density | 1.194 ± 0.06 g/cm³ | [7] |
Experimental Workflow: From Synthesis to Structure
The path from a chemical concept to a refined crystal structure is a multi-step process requiring meticulous execution. Each stage builds upon the last, with success predicated on the quality of the preceding step. The overall workflow is a self-validating system where the final structural model must be consistent with all collected data.
Caption: Experimental workflow for crystal structure analysis.
Synthesis and Crystallization
Protocol 1: Synthesis of Pyridinone Derivatives
The synthesis of substituted pyridinones can often be achieved through multi-component reactions or by modifying existing heterocyclic precursors.[8] For the related compound, 4-Hydroxy-6-methylpyridin-2(1H)-one, a hydrolysis reaction is employed.[2] A similar approach could be adapted for the title compound.
Objective: To synthesize and purify 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one.
Materials:
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Appropriate starting materials (e.g., a substituted ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate derivative).
-
Hydrochloric acid (1 N).
-
Round bottom flask, magnetic stirrer, reflux condenser.
-
Filtration apparatus.
-
Deuterated solvents (e.g., DMSO-d₆) for NMR.[1]
Methodology:
-
Reaction Setup: Place the carboxylate precursor (1 equivalent) into a round bottom flask equipped with a magnetic stirrer.
-
Hydrolysis: Add a suitable volume of 1 N hydrochloric acid to the flask. The choice of acid and concentration is critical for driving the hydrolysis and decarboxylation without causing degradation.
-
Reflux: Heat the mixture to reflux and stir vigorously. The reaction progress should be monitored over several hours (e.g., 48-72 hours) using a technique like Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product, often a solid, may precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water to remove residual acid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: Confirm the identity and purity of the synthesized compound using NMR spectroscopy, IR spectroscopy, and mass spectrometry before proceeding to crystallization.[9][10]
Protocol 2: Growing Single Crystals
The success of SCXRD is entirely dependent on obtaining high-quality, single crystals of sufficient size (typically 0.1-0.3 mm).[11] This is often the most challenging, trial-and-error phase of the analysis.
Objective: To grow diffraction-quality single crystals of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one.
Causality Behind Method Choice: Slow evaporation is a robust and widely used technique. By allowing the solvent to evaporate slowly, the solution becomes supersaturated at a controlled rate, promoting the formation of a few, well-ordered crystal nuclei rather than a mass of polycrystalline material. The choice of a solvent mixture (e.g., methanol/diethyl ether) allows for fine-tuning of solubility and evaporation rates.[2]
Materials:
-
Purified 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one.
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, diethyl ether, water).
-
Small glass vials or test tubes.
-
Microscope for crystal inspection.
Methodology:
-
Solubility Testing: Determine the solubility of the compound in various solvents to identify a suitable system where the compound is moderately soluble.
-
Solution Preparation: Dissolve a small amount of the purified compound (e.g., 20-50 mg) in a minimal volume of a good solvent (e.g., methanol).
-
Induce Crystallization: Add a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., diethyl ether) dropwise until the solution becomes slightly turbid. This brings the solution close to saturation.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature) and allow it to stand undisturbed for several days to weeks.
-
Inspection: Periodically inspect the vial under a microscope for the formation of clear, well-defined crystals with sharp edges.[12]
Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its atomic structure.[13] The process involves collecting a diffraction pattern, solving the "phase problem" to generate an initial structural model, and refining that model to fit the experimental data.[3][11]
Protocol 3: Data Collection, Solution, and Refinement
Objective: To obtain a complete, high-resolution diffraction dataset and refine a structural model.
Instrumentation: A modern single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation), a goniometer for crystal manipulation, and a sensitive detector.[3][13]
Methodology:
-
Crystal Mounting: Carefully select a high-quality crystal and mount it on a goniometer head.[12]
-
Data Collection: The crystal is cooled (typically to ~100 K) to minimize thermal vibration of the atoms. The diffractometer rotates the crystal through a series of orientations, exposing it to the X-ray beam and collecting hundreds of diffraction images.[13] A complete sphere of data is collected to ensure redundancy and accuracy.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots, correct for experimental factors (like absorption), and determine the unit cell parameters and space group symmetry.[11]
-
Structure Solution: The primary challenge in crystallography is the "phase problem." Direct methods or Patterson methods are computational techniques used to determine initial phases for the diffraction spots, which allows for the calculation of an initial electron density map.
-
Structural Refinement: The initial atomic positions derived from the electron density map are refined using a least-squares algorithm. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[2]
-
Validation: The final refined structure is rigorously validated using metrics like R-factors and goodness-of-fit. The output is typically a Crystallographic Information File (CIF), which contains all the information about the structure determination.
Analysis of the Crystal Structure: A Case Study
As no published structure exists for 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one, we will examine the reported structure of its close analogue, 4-Hydroxy-6-methylpyridin-2(1H)-one , to illustrate the type of insights gained from a successful analysis.[2]
Disclaimer: The following data pertains to C₆H₇NO₂ and is used for illustrative purposes only.
Crystallographic Data (Example)
The crystallographic data provides a snapshot of the crystal's fundamental geometric properties.
| Parameter | 4-Hydroxy-6-methylpyridin-2(1H)-one[2] |
| Formula | C₆H₇NO₂ |
| Molar Mass | 125.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.7082 (5) |
| b (Å) | 12.2988 (8) |
| c (Å) | 10.0418 (7) |
| β (°) | 91.303 (7) |
| Volume (ų) | 581.32 (8) |
| Z | 4 |
| Temperature (K) | 298 |
Intermolecular Interactions: The Role of Hydrogen Bonding
In the crystal structure of 4-Hydroxy-6-methylpyridin-2(1H)-one, hydrogen bonding is the dominant intermolecular force that dictates the molecular packing.[2] The molecule contains two hydrogen bond donors (the N-H of the lactam and the O-H of the hydroxyl group) and two primary acceptors (the C=O carbonyl oxygen and the hydroxyl oxygen).
The analysis reveals two distinct hydrogen bonds:
-
An N—H···O=C interaction links the lactam N-H of one molecule to the carbonyl oxygen of a neighboring molecule.
-
An O—H···O=C interaction connects the hydroxyl group of one molecule to the same carbonyl oxygen of another molecule.
These interactions create a robust network, linking molecules into layers.[2][14] This type of analysis is crucial for understanding why a crystal adopts a particular packing arrangement and for predicting its physical properties.
Caption: Hydrogen bonding network in pyridinone crystals.
Hydrogen Bond Geometry (Example)
The precise geometry of these bonds can be quantified from the refined structure.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1A···O1 | 0.86 | 1.98 | 2.835 (2) | 175 |
| O2—H2B···O1 | 0.82 | 1.79 | 2.609 (2) | 180 |
| Data for 4-Hydroxy-6-methylpyridin-2(1H)-one, from Reyes et al., 2013.[2] |
Conclusion
This guide has outlined the essential theoretical considerations and practical protocols for the complete crystal structure analysis of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one. By following a logical workflow from synthesis and crystallization to X-ray data collection and structural refinement, researchers can obtain a definitive three-dimensional model of the molecule. The analysis of the resulting structure, particularly its intermolecular interactions as illustrated by the case study of a close analogue, provides invaluable insights into the solid-state properties that are critical for applications in drug development and materials science. The methodologies described herein represent a robust, self-validating system for ensuring the scientific integrity and accuracy of the final structural determination.
References
- BenchChem. (2025). Application Note: Structural Analysis of Pyridinones using ¹H and ¹³C NMR Spectroscopy. BenchChem.
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable.
- University of York. (n.d.). Single Crystal X-ray Diffraction. University of York Chemistry Teaching Labs.
-
Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534. [Link]
- Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
- Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.
- BenchChem. (2025). In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-Amino-5,6-dimethyl-2(1H)-pyridinone. BenchChem.
- ACS Publications. (n.d.). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry.
-
PubChem. (n.d.). 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one. National Center for Biotechnology Information. [Link]
- MDPI. (2022).
- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- ChemicalBook. (n.d.). 2(1H)-PYRIDINONE, 4-HYDROXY-3,6-DIMETHYL-. ChemicalBook.
-
ResearchGate. (2013). (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. [Link]
- Doron Scientific. (2023). 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one. Doron Scientific.
- Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pulstec.net [pulstec.net]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. doronscientific.com [doronscientific.com]
- 7. 2(1H)-PYRIDINONE, 4-HYDROXY-3,6-DIMETHYL- CAS#: 4664-13-5 [m.chemicalbook.com]
- 8. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. fiveable.me [fiveable.me]
- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. researchgate.net [researchgate.net]
